N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine
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Overview
Description
N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups like halides or amines.
Scientific Research Applications
N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N,6-dimethyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)pyrimidin-4-amine is unique due to its fused pyrimidine and indole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18N4 |
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Molecular Weight |
254.33 g/mol |
IUPAC Name |
N,6-dimethyl-2-(2-methyl-2,3-dihydroindol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H18N4/c1-10-8-14(16-3)18-15(17-10)19-11(2)9-12-6-4-5-7-13(12)19/h4-8,11H,9H2,1-3H3,(H,16,17,18) |
InChI Key |
XCNDHUATXDDXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C3=NC(=CC(=N3)NC)C |
Origin of Product |
United States |
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